1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methoxypropyl)thiourea
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Overview
Description
1-[[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methoxypropyl)thiourea is a tertiary amino compound and a dialkylarylamine.
Scientific Research Applications
Chemical Interactions and Mechanisms
The reaction of compounds similar to the one , like 3-(dimethylamino)-2H-azirines, with NH-acidic heterocycles can lead to the formation of thiourea derivatives (Ametamey & Heimgartner, 1990). This showcases the chemical versatility and potential reactivity of such compounds in various reactions.
Mamedov et al. (2013) showed that 1-Thiocarbamoylthiosemicarbazide, a compound structurally related to thioureas, reacts uniquely in certain chemical reactions, forming complex compounds, which can provide insight into the behavior of related thioureas in chemical syntheses (Мамедов et al., 2013).
Photochemical Properties
- The photochemical behavior of trans-4-(N-arylamino)stilbene, similar to the compound , varies significantly based on the substituent in the N-aryl group. This highlights the potential of such compounds in photochemical applications (Yang et al., 2004).
Synthesis and Application in Heterocyclic Chemistry
- Selič et al. (1997) describe the use of related compounds in the synthesis of various heterocyclic systems, demonstrating the utility of such compounds in creating diverse chemical structures (Selič, Grdadolnik & Stanovnik, 1997).
Antimicrobial Activity
- Saljooghi et al. (2017) synthesized thiourea and thiazolidinone derivatives, showcasing their potential antimicrobial activities against several pathogens (Saljooghi, Khabazzadeh & Khaleghi, 2017). This suggests possible biomedical applications of similar thiourea compounds.
Properties
Molecular Formula |
C14H22N4OS |
---|---|
Molecular Weight |
294.42 g/mol |
IUPAC Name |
1-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(3-methoxypropyl)thiourea |
InChI |
InChI=1S/C14H22N4OS/c1-18(2)13-7-5-12(6-8-13)11-16-17-14(20)15-9-4-10-19-3/h5-8,11H,4,9-10H2,1-3H3,(H2,15,17,20)/b16-11+ |
InChI Key |
DKXHROBSCZJNTE-LFIBNONCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=S)NCCCOC |
SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=S)NCCCOC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=S)NCCCOC |
solubility |
7.5 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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